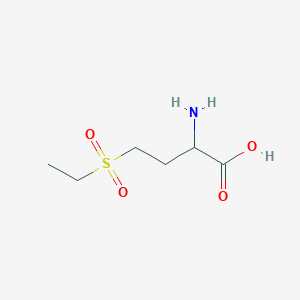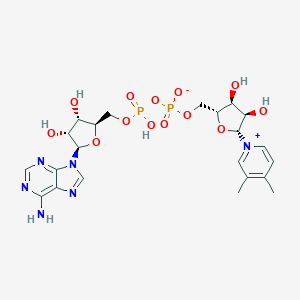
DL-Ethioninsulfon
Übersicht
Beschreibung
DL-Ethionine sulfone: is a chemical compound with the empirical formula C6H13NO4S and a molecular weight of 195.24 g/mol It is a derivative of ethionine, an analog of the amino acid methionine, where the sulfur atom is oxidized to a sulfone group
Wissenschaftliche Forschungsanwendungen
Chemistry: DL-Ethionine sulfone is used as a reagent in organic synthesis, particularly in the preparation of sulfone-containing compounds. Its unique reactivity makes it a valuable intermediate in the synthesis of complex molecules .
Biology and Medicine: In biological research, DL-Ethionine sulfone is studied for its potential effects on cellular metabolism and protein function. It has been used in studies investigating the role of sulfur-containing amino acids in various metabolic pathways .
Industry: In industrial applications, DL-Ethionine sulfone is utilized in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for use in the synthesis of active pharmaceutical ingredients and other functional materials .
Wirkmechanismus
Target of Action
DL-Ethionine sulfone is a small molecule with the molecular formula C6H13NO4S It’s structurally similar compound, l-methionine sulfone, has been reported to interact with the enzyme catalase in proteus mirabilis .
Mode of Action
For instance, they can undergo reductive desulfonylation, where the sulfone group is replaced by a hydrogen . This process could potentially influence the interaction of DL-Ethionine sulfone with its targets.
Biochemical Pathways
Methionine and its derivatives, including dl-ethionine sulfone, play crucial roles in protein synthesis and other metabolic processes
Biochemische Analyse
Biochemical Properties
DL-Ethionine sulfone plays a significant role in biochemical reactions, particularly in the study of sulfur-containing amino acids. It interacts with several enzymes and proteins, including methionine sulfoxide reductase (Msr) systems, which are involved in the reduction of methionine sulfoxide to methionine . This interaction is crucial for maintaining cellular redox balance and protecting cells from oxidative stress. Additionally, DL-Ethionine sulfone can inhibit certain enzymes, affecting their activity and altering metabolic pathways .
Cellular Effects
DL-Ethionine sulfone has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the levels of methionine sulfoxide, which can alter protein function and signal transduction . This compound also impacts gene expression and cellular metabolism by interacting with key regulatory proteins and enzymes. For example, DL-Ethionine sulfone can induce oxidative stress, leading to changes in the expression of genes involved in antioxidant defense .
Molecular Mechanism
The molecular mechanism of DL-Ethionine sulfone involves its interaction with methionine sulfoxide reductase enzymes, which reduce methionine sulfoxide to methionine . This reduction process is essential for maintaining protein function and preventing the accumulation of oxidized proteins. DL-Ethionine sulfone can also bind to other biomolecules, inhibiting or activating enzymes and altering gene expression . These interactions contribute to its overall effects on cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of DL-Ethionine sulfone can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that DL-Ethionine sulfone can induce oxidative stress and alter cellular metabolism over extended periods . Additionally, the compound’s stability in various experimental conditions can affect its efficacy and the reproducibility of results.
Dosage Effects in Animal Models
The effects of DL-Ethionine sulfone vary with different dosages in animal models. At lower doses, the compound can modulate metabolic pathways and cellular processes without causing significant toxicity . At higher doses, DL-Ethionine sulfone can induce toxic effects, including oxidative stress and cellular damage . These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety in research applications.
Metabolic Pathways
DL-Ethionine sulfone is involved in several metabolic pathways, particularly those related to sulfur-containing amino acids. It interacts with methionine sulfoxide reductase enzymes, which play a critical role in reducing methionine sulfoxide to methionine . This interaction affects the overall metabolic flux and the levels of metabolites involved in redox balance and antioxidant defense . Additionally, DL-Ethionine sulfone can influence other metabolic pathways by modulating enzyme activity and gene expression.
Transport and Distribution
The transport and distribution of DL-Ethionine sulfone within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, DL-Ethionine sulfone can accumulate in various cellular compartments, affecting its localization and function . The distribution of DL-Ethionine sulfone within tissues also influences its overall efficacy and toxicity in experimental models.
Subcellular Localization
DL-Ethionine sulfone exhibits specific subcellular localization, which is crucial for its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals and post-translational modifications . This localization affects the compound’s interactions with biomolecules and its overall impact on cellular processes. For example, DL-Ethionine sulfone can localize to mitochondria, where it influences mitochondrial function and oxidative stress responses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: DL-Ethionine sulfone can be synthesized from DL-ethionine through oxidation. One common method involves the use of hydrogen peroxide and hydrochloric acid as oxidizing agents . The reaction typically proceeds under mild conditions, ensuring the complete conversion of the thioether group to a sulfone group.
Industrial Production Methods: While specific industrial production methods for DL-Ethionine sulfone are not extensively documented, the general approach involves large-scale oxidation processes similar to those used in laboratory synthesis. The choice of oxidizing agents and reaction conditions may vary to optimize yield and purity for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: DL-Ethionine sulfone undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfonic acids.
Reduction: Reduction reactions can convert the sulfone group back to a thioether or sulfoxide.
Substitution: The sulfone group can participate in nucleophilic substitution reactions, where it acts as a leaving group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, hydrochloric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Thioethers, sulfoxides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
DL-Methionine sulfone: Similar in structure but with a different side chain.
S-Vinylhomocysteine: Another sulfur-containing amino acid analog with distinct biochemical properties.
Uniqueness: DL-Ethionine sulfone is unique due to its specific structural features and reactivity. Unlike DL-Methionine sulfone, which has a simpler side chain, DL-Ethionine sulfone contains an ethyl group, providing different chemical and biological properties. S-Vinylhomocysteine, while structurally similar, exhibits different reactivity and biological effects, highlighting the distinct nature of DL-Ethionine sulfone .
Eigenschaften
IUPAC Name |
2-amino-4-ethylsulfonylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4S/c1-2-12(10,11)4-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPFRFWQYLQKPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40412507 | |
| Record name | DL-Ethionine sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40412507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103364-66-5 | |
| Record name | DL-Ethionine sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40412507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-Ethionine sulfone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















